Dihydroxyacetone Phosphate

Enzyme kinetics Triose phosphate isomerase Substrate specificity

DHAP (CAS 57-04-5) is the sole GPDH substrate—glyceraldehyde 3-phosphate shows zero activity—making it irreplaceable for quantifying carbon flux at the glycolytic-lipogenic branch point. The keto:gem-diol:enol equilibrium (55:44:1 at 20°C) ensures rapid enzyme-competent carbonyl availability (k_dehydration 4.4×10⁻¹ s⁻¹). Supplied as lyophilized lithium salt (≥95% TLC) for reproducible kinetic parameters (Km 0.13 mM true keto-DHAP). Pre-weighed, store at −20°C, reconstitute in ice-cold buffer immediately. Essential for GPDH NADH oxidation assays (340 nm), aldolase C–C bond synthesis, and LC-MS/MS transaldolase deficiency biomarker quantification.

Molecular Formula C3H7O6P
Molecular Weight 170.06 g/mol
CAS No. 57-04-5
Cat. No. B1201352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyacetone Phosphate
CAS57-04-5
Synonyms3-Phosphate, Dihydroxyacetone
Dihydroxyacetone 3 Phosphate
Dihydroxyacetone 3-Phosphate
Dihydroxyacetone Phosphate
Phosphate, Dihydroxyacetone
Molecular FormulaC3H7O6P
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESC(C(=O)COP(=O)(O)O)O
InChIInChI=1S/C3H7O6P/c4-1-3(5)2-9-10(6,7)8/h4H,1-2H2,(H2,6,7,8)
InChIKeyGNGACRATGGDKBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyacetone Phosphate (DHAP): The Triose Phosphate Junction of Glycolysis and Lipid Biosynthesis


Dihydroxyacetone Phosphate (DHAP; CAS 57-04-5) is a three-carbon phosphorylated sugar (triose phosphate) that occupies a central metabolic branch point connecting glycolysis, gluconeogenesis, glycerol metabolism, and ether-lipid biosynthesis. As a member of the glycerone phosphate class, DHAP is generated from the aldol cleavage of fructose 1,6-bisphosphate and exists in neutral aqueous solution as a dynamic equilibrium mixture of keto, gem-diol, and enolic forms in a ratio of 55:44:1 at 20°C, with the keto form serving as the primary reactive species for all major DHAP-utilizing enzymes including α-glycerophosphate dehydrogenase, aldolase, and triose phosphate isomerase [1]. Its biochemical indispensability stems from its position as the obligate substrate for both triose phosphate isomerase (isomerization to glyceraldehyde 3-phosphate, completing the glycolytic payoff phase) and glycerol-3-phosphate dehydrogenase (entry into phospholipid and triglyceride synthesis), making it a non-redundant metabolic intermediate with no functional substitute in primary carbon metabolism .

Why DHAP Cannot Be Replaced by Its Triose Phosphate Isomer or Other Glycolytic Intermediates


The triose phosphate pool comprises two isomers—dihydroxyacetone phosphate and glyceraldehyde 3-phosphate—that are rapidly interconverted by triose phosphate isomerase (TIM) with an equilibrium constant favoring DHAP accumulation (approximately 22:1 DHAP:GAP at equilibrium). Despite this equilibrium linkage, the two compounds are functionally non-substitutable. Glycerol-3-phosphate dehydrogenase (GPDH) displays absolute specificity for DHAP as its ketone donor substrate, rejecting glyceraldehyde 3-phosphate entirely due to the enzyme's requirement for a carbonyl group at the C-2 position rather than the aldehyde moiety of GAP [1]. Similarly, DHAP-dependent aldolases—a family of four stereocomplementary enzymes used for asymmetric C–C bond formation—exhibit strict substrate specificity for the phosphorylated ketone donor and do not accept non-phosphorylated dihydroxyacetone, hydroxyacetone, or the isomeric GAP with comparable catalytic efficiency [2]. This enzymatic selectivity creates distinct, non-overlapping metabolic fates: DHAP uniquely channels carbon toward glycerol-3-phosphate and subsequent lipid synthesis, while GAP proceeds exclusively through the lower glycolytic pathway. Procurement of DHAP as a defined research reagent is therefore non-negotiable for experiments requiring the isolated substrate or its specific downstream enzymatic conversions.

Quantitative Differentiation of Dihydroxyacetone Phosphate: Comparative Evidence Against Closest Analogs and Alternatives


Keto-DHAP as the Exclusive Reactive Species: Comparative Rate Constants for TIM-Catalyzed Isomerization

DHAP differs fundamentally from its isomeric counterpart glyceraldehyde 3-phosphate (GAP) in hydration state distribution and enzymatic recognition. In aqueous solution at pH 7.5 and 20°C, DHAP exists as a 55:45 mixture of keto and gem-diol forms, whereas GAP is predominantly hydrated with an aldehyde-to-hydrate ratio of only 1:29. Critically, triose phosphate isomerase (TIM) exclusively recognizes the free carbonyl forms: keto-DHAP for the forward reaction and aldehyde-GAP for the reverse. Rate constants for hydration-dehydration interconversion have been quantitatively determined, with DHAP exhibiting a dehydration rate constant (k_dehydration) of 4.4 × 10⁻¹ s⁻¹ and a hydration rate constant (k_hydration) of 3.6 × 10⁻¹ s⁻¹. In contrast, GAP shows a markedly slower conversion rate of 8.7 × 10⁻² s⁻¹ over the same pH range (7.3-8.6) at 20°C. This approximately 5-fold faster equilibration kinetics for DHAP ensures that the biologically relevant free keto form is more rapidly accessible to TIM compared to the aldehyde form accessibility from GAP, establishing DHAP as the kinetically favored entry point to the triose phosphate pool despite thermodynamic equilibrium favoring DHAP accumulation [1]. The hydrated forms of DHAP bind only weakly to TIM as competitive inhibitors, demonstrating that the enzyme's active site has evolved high selectivity for the minor free carbonyl species [1].

Enzyme kinetics Triose phosphate isomerase Substrate specificity

Glycerol-3-Phosphate Dehydrogenase Substrate Affinity: DHAP Km Determination Versus Alternative Trioses

Glycerol-3-phosphate dehydrogenase (GPDH) catalyzes the NADH-dependent reduction of DHAP to glycerol-3-phosphate, the rate-limiting step for entry of glycolytic carbon into phospholipid and triglyceride synthesis. Comprehensive kinetic characterization of Saccharomyces cerevisiae GPDH has established an apparent Km for DHAP of 0.54 mM at pH 7.0 and 25°C [1]. When accounting for the keto-gem-diol equilibrium (55% free carbonyl form), the true Km for the reactive keto-DHAP species is calculated as 0.13 mM, reflecting the enzyme's intrinsic affinity for the free carbonyl substrate [2]. The enzyme exhibits absolute specificity for DHAP over other trioses; neither glyceraldehyde 3-phosphate nor non-phosphorylated dihydroxyacetone serves as competent substrates at physiologically relevant concentrations. The oxidation of glycerol-3-phosphate (the reverse reaction) proceeds at only 3% of the rate of DHAP reduction at pH 7.0, confirming the strong thermodynamic and kinetic preference for DHAP reduction under physiological conditions [1]. This quantitative substrate discrimination ensures that DHAP, and only DHAP, governs the carbon flux partitioning between continued glycolysis and lipid anabolism—a bifurcation that cannot be recapitulated using GAP or non-phosphorylated analogs.

Glycerol-3-phosphate dehydrogenase Michaelis-Menten kinetics Lipid biosynthesis

DHAP-Dependent Aldolases: A Four-Enzyme Stereocomplementary System with Unmatched Acceptor Scope

DHAP serves as the obligate nucleophilic donor substrate for a family of DHAP-dependent aldolases that catalyze reversible aldol addition to over 100 structurally diverse aldehyde acceptors [1]. Four stereocomplementary aldolases exist in nature—D-fructose-1,6-bisphosphate aldolase (FruA), D-tagatose-1,6-bisphosphate aldolase (TagA), L-fuculose-1-phosphate aldolase (FucA), and L-rhamnulose-1-phosphate aldolase (RhuA)—each producing distinct stereochemical outcomes at the two newly formed stereocenters. This enzymatic toolkit enables predictable stereocontrol in C–C bond formation that is unmatched by non-phosphorylated donor alternatives. Comparative studies have shown that engineered aldolases capable of accepting non-phosphorylated donors, such as D-fructose-6-phosphate aldolase (FSA) with dihydroxyacetone or hydroxyacetone, exhibit substantially narrower acceptor scope and reduced catalytic efficiency, requiring directed evolution campaigns to achieve even moderate activity with alternative substrates [2]. The industrial limitation of DHAP—its chemical instability and high cost—has driven extensive efforts to develop DHAP-free systems, yet no alternative donor matches the combination of broad acceptor promiscuity, high stereoselectivity, and the availability of four distinct stereocomplementary enzyme variants that the DHAP-dependent aldolase platform provides. This makes DHAP the preferred substrate for exploratory synthesis of rare chiral sugar analogs and carbohydrate mimetics where stereochemical diversity is paramount [1].

Asymmetric synthesis Aldolase Chiral carbohydrate synthesis

Chemical Instability Defines DHAP Handling Requirements and Differentiates Vendor Specifications

DHAP is intrinsically chemically unstable in solution due to its α-hydroxy ketone structure, which renders it susceptible to hydration, enolization, and phosphate ester hydrolysis. This instability has been explicitly documented as a key limitation for industrial applications, with DHAP described as "quite expensive and chemically unstable" when not properly formulated and stored [1]. The lithium salt form (CAS 102783-56-2) has been developed to enhance solubility and stability in aqueous solutions compared to the free acid, with two lithium ions per molecule improving handling characteristics for enzymatic assays . Vendor specifications reflect this stability challenge: commercial DHAP lithium salt is supplied at ≥95.0% purity (TLC) in lyophilized powder form and requires storage at −20°C . In contrast, more stable glycolytic intermediates such as glucose-6-phosphate or fructose-6-phosphate can be stored under less stringent conditions and are available in a wider range of salt forms with extended shelf lives. The formulation as a lyophilized powder with specified moisture content (may contain up to 2 molar equivalents water) is critical for maintaining activity, as hydrated or solution forms undergo progressive degradation via non-enzymatic phosphate cleavage and condensation reactions. These stability constraints directly impact procurement decisions: DHAP must be ordered in quantities matched to immediate experimental needs, stored under strictly controlled low-temperature conditions, and reconstituted immediately prior to use to ensure substrate integrity.

Stability Formulation Procurement specifications

DHAP as a Metabolic Marker for Transaldolase Deficiency: Diagnostic Specificity Unmatched by Other Triose Phosphates

Dihydroxyacetone phosphate accumulation serves as a specific diagnostic biomarker for transaldolase deficiency, a rare inborn error of the pentose phosphate pathway. Unlike other triose phosphates that accumulate in multiple metabolic disorders (e.g., glyceraldehyde 3-phosphate in triose phosphate isomerase deficiency; fructose-1,6-bisphosphate in aldolase B deficiency), DHAP elevation in body fluids and tissues is uniquely associated with impaired transaldolase activity [1]. LC-MS/MS methods have been developed and validated for the simultaneous quantification of DHAP alongside other sugar phosphates (including glyceraldehyde 3-phosphate, erythrose 4-phosphate, ribose 5-phosphate, and glucose 6-phosphate) in blood spots, enabling differential diagnosis of pentose phosphate pathway defects versus glycolytic enzymopathies [2]. The specificity of DHAP as a transaldolase deficiency marker stems from the enzyme's unique position at the interface of the pentose phosphate pathway and glycolysis: transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from sedoheptulose 7-phosphate to erythrose 4-phosphate; enzyme deficiency results in accumulation of sedoheptulose 7-phosphate and its downstream catabolites, including DHAP, but does not elevate other triose phosphates. This diagnostic specificity makes DHAP an essential reference standard for clinical metabolomics laboratories developing targeted LC-MS/MS panels for inborn error screening—a role that cannot be fulfilled by more stable but less disease-specific glycolytic intermediates.

Inborn errors of metabolism Transaldolase deficiency Metabolomics

Biocatalytic DHAP Generation: Comparative Enzyme Cascade Performance Metrics

The chemical instability and high commercial cost of DHAP have driven development of in situ enzymatic generation systems that produce DHAP from inexpensive precursors immediately prior to use in aldolase-coupled synthesis. A systematic comparison of alternative enzyme complements for DHAP production was conducted using a three-enzyme cascade: glycerol kinase (GlpK_Tk, 28.6 pmol) for phosphorylation of glycerol to glycerol-3-phosphate, L-glycerol-3-phosphate oxidase (GlpO_Mg, 154.2 pmol) for oxidation to DHAP, with acetate kinase (AceK_Ms, 40.2 pmol) for ATP regeneration and catalase (3 U/mL) for hydrogen peroxide mitigation [1]. This optimized cascade converted 10 mM glycerol to DHAP, which was subsequently coupled with fructose-1,6-bisphosphate aldolase (FruA_Sc, 3.1 nmol) and various aldehyde acceptors (10 mM) to produce chiral sugars including D-fructose-1,6-bisphosphate and 3,4-dihydroxyhexulose phosphate in stereochemically defined configurations [1]. Alternative DHAP production routes—including those using dihydroxyacetone kinase with ATP, or chemical phosphorylation of dihydroxyacetone—yield lower overall conversion efficiencies or introduce inhibitory byproducts that compromise downstream aldolase activity. The glycerol-to-DHAP cascade achieves stoichiometric conversion with ATP recycling, eliminating the need for expensive purified DHAP and enabling one-pot synthesis workflows that are inaccessible when using pre-purified DHAP due to its solution instability.

Biocatalysis Multi-enzyme cascade Rare sugar synthesis

DHAP Procurement Scenarios: Evidence-Based Application Guidance for Scientific and Industrial Users


Glycerol-3-Phosphate Dehydrogenase (GPDH) Kinetic Assays and Lipid Metabolism Studies

Use DHAP as the defined substrate for GPDH activity measurements and for quantifying carbon flux partitioning at the glycolytic-lipogenic branch point. The established Km of 0.54 mM (apparent) and 0.13 mM (true keto-DHAP) provides the basis for designing saturating substrate concentrations in continuous spectrophotometric assays monitoring NADH oxidation at 340 nm [1]. The absolute substrate specificity of GPDH for DHAP (versus no activity with GAP) ensures that assay results are not confounded by TIM-mediated isomerization of contaminating triose phosphates. For studies of metabolic regulation—particularly under conditions where DHAP:GAP ratios shift due to altered redox state or phosphate availability—procurement of high-purity DHAP lithium salt (>95% TLC) is essential, as degraded DHAP preparations produce spurious baseline NADH oxidation via non-enzymatic mechanisms. Pre-weighed, lyophilized powder stored at −20°C and reconstituted in ice-cold assay buffer immediately before use minimizes substrate degradation and ensures reproducible kinetic parameters. This application scenario is directly supported by the enzyme specificity and kinetic evidence presented in Section 3 (Evidence Items 1 and 2).

Stereoselective Synthesis of Rare Chiral Carbohydrates via DHAP-Dependent Aldolases

Employ DHAP as the nucleophilic donor in aldolase-catalyzed C–C bond formation for the synthesis of rare sugars, iminocyclitols, and carbohydrate-based enzyme inhibitors. The availability of four stereocomplementary DHAP-dependent aldolases (FruA, TagA, FucA, RhuA) enables predictable access to all possible stereochemical configurations at the newly formed vicinal diol motif—a synthetic capability unmatched by non-phosphorylated donor substrates [1]. For exploratory synthetic chemistry, the broad acceptor scope (>100 aldehydes demonstrated) facilitates rapid diversification of chiral building blocks. Due to DHAP's inherent chemical instability, procurement should favor lyophilized lithium salt formulations with documented purity (≥95% TLC), and users should consider implementing in situ enzymatic DHAP generation from glycerol using the optimized glycerol kinase/oxidase cascade described in Section 3 (Evidence Item 6) for preparative-scale reactions exceeding 10-20 mg product. The cascade approach eliminates the cost and stability concerns associated with pre-purified DHAP while maintaining compatibility with one-pot, multi-enzyme synthesis formats .

Clinical Metabolomics: DHAP as a Diagnostic Reference Standard for Transaldolase Deficiency Screening

Utilize high-purity DHAP as a calibration standard and quality control material for LC-MS/MS-based quantification of sugar phosphates in human blood spots, plasma, or urine. Validated LC-MS/MS methods have been established for simultaneous analysis of DHAP alongside glyceraldehyde 3-phosphate, erythrose 4-phosphate, ribose 5-phosphate, and other pentose phosphate pathway intermediates [1]. DHAP elevation serves as a specific biomarker for transaldolase deficiency, distinguishing this rare inborn error from other disorders of the triose phosphate pool (triose phosphate isomerase deficiency, aldolase B deficiency) that present with overlapping clinical phenotypes . Procurement specifications should prioritize vendors providing Certificates of Analysis with verified purity (>98% by HPLC or TLC), defined residual water content, and batch-to-batch consistency suitable for clinical assay validation. The diagnostic specificity of DHAP for transaldolase deficiency, as documented in Section 3 (Evidence Item 5), makes this compound an irreplaceable component of targeted metabolomics panels for inborn error screening.

Triose Phosphate Isomerase (TIM) Mechanistic Studies and Transition-State Analysis

Deploy DHAP as the forward-direction substrate for mechanistic investigations of triose phosphate isomerase catalysis, including pre-steady-state kinetics, transition-state analog binding studies, and enzyme engineering efforts. The quantitatively defined equilibrium between keto-DHAP, gem-diol-DHAP, and enolic forms (55:44:1 ratio at 20°C) enables calculation of true kinetic constants for the reactive free carbonyl species [1]. The relatively rapid interconversion kinetics (k_dehydration = 4.4 × 10⁻¹ s⁻¹) ensure that substrate hydration state does not become rate-limiting under typical assay conditions, provided substrate concentrations exceed the Km for the free carbonyl form. For stopped-flow and quench-flow experiments requiring precise substrate concentrations, lyophilized DHAP lithium salt should be dissolved in degassed buffer at 0-4°C and used within 2-4 hours to minimize non-enzymatic degradation. The direct comparative kinetic data presented in Section 3 (Evidence Item 1) establishes DHAP's superior experimental tractability relative to GAP for TIM mechanistic studies, owing to the faster equilibration kinetics and higher proportion of the enzyme-competent free carbonyl species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroxyacetone Phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.